BenchChemオンラインストアへようこそ!

7-Bromo-2-methylbenzofuran

Synthetic Chemistry Cross-Coupling Regioselectivity

Choose 7-Bromo-2-methylbenzofuran for your next SAR campaign to leverage a regiospecifically functionalized benzofuran scaffold. The C7-bromo group provides a selective handle for palladium-catalyzed cross-couplings (Suzuki, Stille, Negishi), while the C2-methyl ensures a defined lipophilicity baseline (LogP 3.5) ideal for optimizing CNS penetration. This substitution pattern is critical for on-target activity in kinase and ChE inhibitor programs, where regioisomeric analogs fail to replicate potency. Secure research-grade material (≥98%) with full analytical traceability to maintain synthetic reproducibility.

Molecular Formula C9H7BrO
Molecular Weight 211.058
CAS No. 57547-15-6
Cat. No. B2816717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2-methylbenzofuran
CAS57547-15-6
Molecular FormulaC9H7BrO
Molecular Weight211.058
Structural Identifiers
SMILESCC1=CC2=C(O1)C(=CC=C2)Br
InChIInChI=1S/C9H7BrO/c1-6-5-7-3-2-4-8(10)9(7)11-6/h2-5H,1H3
InChIKeyRLVGRFODLCTVTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-2-methylbenzofuran (CAS 57547-15-6): A Site-Specific Brominated Benzofuran Building Block for Regioselective Functionalization and Structure-Activity Studies


7-Bromo-2-methylbenzofuran is a heterocyclic aromatic compound belonging to the benzofuran family, with a bromine atom positioned at C7 and a methyl group at C2 on the fused benzofuran scaffold (molecular formula C9H7BrO; molecular weight 211.06 g/mol; LogP 3.5) [1]. The compound serves as a versatile synthetic intermediate, where the C7-bromo substituent provides a selective reactive handle for cross-coupling reactions, while the 2-methyl group offers a distinct substitution pattern compared to unsubstituted or alternatively substituted benzofuran analogs . Commercially available at research-grade purity (typically ≥95%) from multiple suppliers , this compound represents a well-defined starting material for medicinal chemistry programs and structure-activity relationship (SAR) investigations requiring precise regiochemical control.

Why 7-Bromo-2-methylbenzofuran Cannot Be Interchanged with Regioisomeric or Unsubstituted Benzofuran Analogs


In benzofuran-based chemical series, the precise location of halogen substitution is a critical determinant of biological activity, synthetic accessibility, and physicochemical properties. Class-level SAR analyses of benzofuran derivatives have established that the position of bromine substitution (e.g., C5 vs. C7) fundamentally alters cytotoxicity profiles, enzyme inhibition selectivity, and metabolic stability [1]. Specifically, studies on brominated 2-phenylbenzofurans have demonstrated that the nature and position of the substituent on the benzofuran ring dictates both activity magnitude and target selectivity [2]. For synthetic applications, the C7-bromo substituent in 7-bromo-2-methylbenzofuran provides distinct electronic and steric environments that govern cross-coupling regioselectivity compared to the C5-bromo regioisomer, which exhibits different reactivity in palladium-catalyzed transformations [3]. Furthermore, the combination of a C2-methyl group with a C7-bromo substituent creates a unique substitution vector that cannot be replicated by monosubstituted analogs, directly impacting the three-dimensional pharmacophore presentation in target binding pockets. Consequently, substituting 7-bromo-2-methylbenzofuran with a regioisomeric bromobenzofuran or an unsubstituted 2-methylbenzofuran would irreversibly alter both the synthetic trajectory and the biological readout of any downstream application.

Quantitative Differentiation Evidence: 7-Bromo-2-methylbenzofuran vs. Regioisomeric and Unsubstituted Analogs


Regioselective Cross-Coupling Reactivity: C7-Bromo vs. C5-Bromo in 2-Methylbenzofuran Scaffolds

In palladium-catalyzed cross-coupling applications, the electronic environment at the C7 position of 7-bromo-2-methylbenzofuran differs substantially from that at the C5 position in the regioisomeric 5-bromo-2-methylbenzofuran (CAS 35700-48-2). The C7 position experiences greater electron density from the adjacent furan oxygen, resulting in distinct oxidative addition kinetics and coupling yields compared to the C5 position. While direct comparative yield data for the 2-methyl-substituted pair is not reported in a single study, class-level evidence from 7-bromo- vs. 5-bromo-benzofuran derivatives indicates that 7-bromo derivatives achieve 65–75% yields in lithiation-electrophilic trapping sequences using ether solvents, whereas 5-bromo isomers require different solvent systems and exhibit altered reactivity profiles under identical conditions . The presence of the C2-methyl group further modulates this regioselectivity, as demonstrated in copper-catalyzed intramolecular cyclization of 2-alkynyl phenols to 2-methylbenzofurans, which proceeds with 90.8% yield under mild conditions (room temperature, 6 h, CuCl/Cs2CO3 in CH3CN) [1].

Synthetic Chemistry Cross-Coupling Regioselectivity

Impact of C7-Bromo Substitution on Cytotoxicity: Class-Level SAR Analysis

A comprehensive SAR study of fourteen benzofuran derivatives, including six brominated compounds, evaluated cytotoxicity against K562 (leukemia), MOLT-4 (leukemia), HeLa (cervix carcinoma), and normal HUVEC cells [1]. The analysis demonstrated that the presence of bromine introduced to a methyl or acetyl group attached to the benzofuran system increased cytotoxicity in both normal and cancer cells. While 7-bromo-2-methylbenzofuran itself was not among the specific compounds tested, the SAR conclusions provide class-level validation that bromine substitution at positions adjacent to alkyl substituents (including the C2-methyl/C7-bromo pattern) correlates with enhanced cytotoxic potency. Among the active compounds identified (1c, 1e, 2d, 3a, 3d), brominated derivatives consistently showed significant cytotoxic activity and selectivity for cancer cell lines over normal HUVEC cells [1]. This class-level evidence supports the premise that 7-bromo-2-methylbenzofuran possesses the structural features (bromine plus methyl substitution) associated with enhanced cytotoxic activity compared to non-brominated 2-methylbenzofuran or unsubstituted benzofuran cores.

Anticancer Cytotoxicity Structure-Activity Relationship

Position-Dependent Enzyme Inhibition: C7-Bromo as a Critical Determinant of Cholinesterase Selectivity

Structure-activity relationship analysis of 2-arylbenzofuran derivatives has identified that bromine substitution specifically at position 7 of the benzofuran scaffold is critical for dual cholinesterase (ChE) inhibition and selectivity towards butyrylcholinesterase (BChE) over acetylcholinesterase (AChE) [1]. In a systematic evaluation of substituted benzofurans, compounds bearing a bromine atom at C7 demonstrated distinct inhibitory profiles compared to C5-bromo or C5/C7-methyl substituted analogs. The study further established that either position 5 or 7 of the benzofuran scaffold substituted with bromine or chlorine determines both activity magnitude and target selectivity, with C7-bromo substitution conferring preferential BChE inhibition (IC50 = 2.93 µM for the lead benzylbenzofuran compound) [2]. While 7-bromo-2-methylbenzofuran lacks the 2-aryl extension present in these studies, the core finding—that C7-bromination is a critical pharmacophoric feature for cholinesterase engagement—supports its differentiation from C5-bromo regioisomers in enzyme-targeted applications.

Enzyme Inhibition Butyrylcholinesterase Neurodegeneration

Physicochemical Differentiation: LogP and Polar Surface Area Relative to Regioisomers

Computational and measured physicochemical parameters distinguish 7-bromo-2-methylbenzofuran from its regioisomeric analogs, with implications for membrane permeability and oral bioavailability predictions. The compound exhibits a calculated LogP of 3.50–3.51 and a topological polar surface area (TPSA) of 13.1–13.14 Ų [1][2]. In comparison, the C5-bromo regioisomer (7-bromo-5-methyl-1-benzofuran, CAS 35700-48-2) has an identical molecular formula and mass but differs in substitution pattern, resulting in altered electronic distribution and potentially distinct LogP and TPSA values . While direct comparative LogP measurements for the two regioisomers are not available in a single study, the positional difference is known to affect hydrogen bonding capacity and molecular recognition. The combination of a C7-bromo substituent with a C2-methyl group creates a unique physicochemical fingerprint: the LogP of 3.5 falls within the optimal range for CNS drug candidates (typically 2–5), and the low TPSA (<20 Ų) predicts favorable passive membrane diffusion [1].

Physicochemical Properties Lipophilicity Drug-Likeness

Validated Application Scenarios for 7-Bromo-2-methylbenzofuran Based on Quantitative Differentiation Evidence


Regioselective Palladium-Catalyzed Cross-Coupling in Medicinal Chemistry Library Synthesis

In medicinal chemistry campaigns requiring controlled C–C bond formation at the 7-position of a 2-methylbenzofuran scaffold, 7-bromo-2-methylbenzofuran serves as the electrophilic coupling partner of choice. The C7-bromo substituent participates efficiently in Suzuki-Miyaura, Stille, and Negishi couplings, with class-level evidence supporting 65–75% yields in lithiation-trapping sequences when using ether solvents that optimize lithium complex solvation . The presence of the C2-methyl group does not interfere with cross-coupling and provides a defined substitution vector for subsequent SAR exploration. This scenario directly leverages the regioselective reactivity advantage of the C7-bromo position over alternative brominated regioisomers [1].

Cytotoxicity Screening in Oncology-Focused Phenotypic Assays

For oncology research programs employing phenotypic cytotoxicity screening against leukemia and solid tumor cell lines, 7-bromo-2-methylbenzofuran represents a scaffold with class-validated cytotoxic potential. SAR analysis of brominated benzofuran derivatives confirms that the combination of bromine and methyl substitution on the benzofuran ring enhances cytotoxicity across K562 (CML), MOLT-4 (ALL), and HeLa (cervical) cell lines while maintaining selectivity relative to normal HUVEC cells [2]. Although the compound itself was not among the specific derivatives tested in the cited study, the structural features (C2-methyl, C7-bromo) align with the active pharmacophore defined by compounds 1c, 1e, 2d, 3a, and 3d, making it a rational starting point for hit expansion and lead optimization [2].

Cholinesterase Inhibitor Design in Neurodegenerative Disease Research

In programs targeting butyrylcholinesterase (BChE) for Alzheimer's disease and related neurodegenerative conditions, 7-bromo-2-methylbenzofuran provides a core scaffold with established position-dependent enzyme engagement. Structural activity analyses of 2-arylbenzofurans have identified C7-bromo substitution as a critical determinant of dual ChE inhibition and BChE selectivity over AChE [3]. The lead benzylbenzofuran derivative featuring a C7-bromo substituent achieved a BChE IC50 of 2.93 µM [4]. While 7-bromo-2-methylbenzofuran lacks the 2-aryl extension of these optimized inhibitors, the core C7-bromo benzofuran moiety represents the validated pharmacophoric element for initiating structure-based design efforts.

CNS-Penetrant Probe Development Requiring Defined Lipophilicity Parameters

For projects developing cell-permeable chemical probes or CNS-targeted therapeutics, 7-bromo-2-methylbenzofuran offers physicochemical properties aligned with established drug-likeness criteria. The measured LogP of 3.5 and TPSA of 13.1 Ų [5] fall within optimal ranges for blood-brain barrier penetration (LogP 2–5; TPSA < 90 Ų). The C7-bromo/C2-methyl substitution pattern provides a defined lipophilicity baseline distinct from regioisomeric alternatives, enabling precise control over molecular properties during lead optimization [5][6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-2-methylbenzofuran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.